2-(4-Bromophenyl)Acetophenone
Overview
Description
2-(4-Bromophenyl)Acetophenone is a brominated acetophenone derivative, which is a compound of interest in various chemical syntheses and applications. The presence of the bromine atom on the phenyl ring makes it a versatile intermediate for further chemical modifications due to its reactivity.
Synthesis Analysis
The synthesis of brominated acetophenones can be achieved through different methods. For instance, ω-bromo-4-phenyl acetophenone was synthesized using p-phenyl acetophenone and cupric bromide, with the reaction conditions optimized to achieve a high yield of 90.1% . Similarly, bromo-2′,4′-dichloroacetophenone was synthesized from glacial acetic acid and m-dichlorobenzene through bromination, chlorination, and acylation steps, with a yield of 70% . These methods demonstrate the feasibility of synthesizing brominated acetophenones with high efficiency.
Molecular Structure Analysis
The molecular structure of brominated acetophenones can be characterized using various spectroscopic techniques. For example, the structure of 2-bromo-2′,4′-dichloroacetophenone was confirmed by 1H NMR, 13C NMR, and IR spectra analysis . The crystal structure of a related compound, 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, showed that the 4-bromophenyl ring is slightly rotated out of the benzofuran plane, indicating the influence of substituents on the overall molecular conformation .
Chemical Reactions Analysis
Brominated acetophenones can undergo various chemical reactions due to the presence of reactive sites. For instance, α-bromo-4-(difluoromethylthio)acetophenone was used to synthesize S- and N-substituted azaheterocycles, demonstrating its reactivity in condensation reactions with different amines and heterocycles . The bromination of acetophenones in sulfuric acid has been shown to predominantly direct to the aromatic ring, indicating the regioselectivity of such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetophenones can be determined experimentally. The physical constants such as relative density, refractive index, boiling point, and melting point of 2-bromo-2′,4′-dichloroacetophenone were measured, providing essential data for its handling and application . The FT-IR and FT-Raman spectral investigation of 4-chloro-2-bromoacetophenone provided insights into the vibrational frequencies and structural parameters, which are crucial for understanding the properties of these compounds .
Scientific Research Applications
Synthesis and Structure
- 2-(4-Bromophenyl)Acetophenone has been utilized in the synthesis of various chemical compounds, such as 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran. This compound was prepared using a Lewis acid-catalyzed reaction, demonstrating the reactivity and usefulness of 2-(4-Bromophenyl)Acetophenone in organic synthesis (Choi et al., 2007).
Chemical Reactions
- Research on bromination reactions, including the use of 2-(4-Bromophenyl)Acetophenone, has shown that the bromination of related compounds is directed predominantly to the aromatic ring, indicating the influence of the 2-(4-Bromophenyl)Acetophenone structure on reaction pathways (Gol'dfarb et al., 1971).
Anticonvulsant Activity
- In the field of medicinal chemistry, derivatives of 2-(4-Bromophenyl)Acetophenone, such as 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, have shown significant anticonvulsant activity in various test models. This highlights its potential as a precursor in pharmaceutical drug development (Unverferth et al., 1998).
Enzymatic Inhibition
- The compound N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, derived from 2-(4-Bromophenyl)Acetophenone, has been evaluated for inhibitory effects against acetylcholinesterase and butyrylcholinesterase activities. This research contributes to the understanding of 2-(4-Bromophenyl)Acetophenone derivatives in enzyme inhibition and potential therapeutic applications (Mphahlele et al., 2021).
Green Synthesis
- 2-(4-Bromophenyl)Acetophenone has been used in eco-friendly, one-pot multicomponent syntheses, demonstrating its role in promoting sustainable and efficient chemical synthesis processes (Jadhav et al., 2017).
Interaction with Enzymes
- The interaction of bromoacetophenone derivatives with human aldehyde dehydrogenase has been characterized, providing insights into the molecular interactions and potential applications of 2-(4-Bromophenyl)Acetophenone in biochemical research (Abriola et al., 1990).
Electrochemical Applications
- The electrocarboxylation of acetophenone, a reaction relevant to 2-(4-Bromophenyl)Acetophenone, has been studied for the production of useful organic acids. This research highlights its potential in electrochemical applications (Zhang et al., 2008).
Stereochemical Analysis
- Research on McMurry coupling of 4-bromoacetophenone, closely related to 2-(4-Bromophenyl)Acetophenone, has provided valuable information on the stereochemical outcomes of such reactions, crucial for understanding the behavior of these compounds in synthetic chemistry (Daik et al., 1998).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenyl)-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTAKAWFMITEOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541364 | |
Record name | 2-(4-Bromophenyl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)Acetophenone | |
CAS RN |
22421-88-1 | |
Record name | 2-(4-Bromophenyl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.